
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- is a heterocyclic organic compound. It is an isomeric form of 1,4-dioxin and is characterized by its peroxide-like properties. This compound is known for its instability and has not been isolated in its pure form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- involves complex organic reactions. Due to its instability, the compound is typically synthesized through controlled laboratory conditions. One common method involves the reaction of cyclohexylmethyl derivatives with oxygen under specific conditions to form the dioxin ring .
Industrial Production Methods
Industrial production of this compound is limited due to its instability and the challenges associated with its synthesis. Most production methods are confined to research laboratories where controlled environments can be maintained .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can break the dioxin ring, leading to simpler compounds.
Substitution: Substitution reactions can occur at the cyclohexylmethyl group, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various catalysts that facilitate the formation and breaking of the dioxin ring .
Major Products Formed
The major products formed from these reactions include more stable dioxin derivatives and simpler organic compounds resulting from the breakdown of the dioxin ring .
Aplicaciones Científicas De Investigación
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- has several scientific research applications:
Chemistry: Used as a model compound to study the properties and reactions of dioxins.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, although its instability poses challenges.
Mecanismo De Acción
The mechanism of action of 1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- involves its interaction with molecular targets through its peroxide-like properties. The compound can form reactive oxygen species (ROS) that interact with various biological pathways, leading to potential biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxin: An isomeric form with different stability and reactivity.
Polychlorinated dibenzo-p-dioxins (PCDDs): Structurally related but more stable and toxic.
Polychlorinated dibenzofurans (PCDFs): Similar in structure and toxicity to PCDDs.
Uniqueness
1,2-Dioxin, 3-(cyclohexylmethyl)-3,6-dihydro- is unique due to its specific structure and instability. Its peroxide-like properties differentiate it from other dioxins and related compounds .
Propiedades
Número CAS |
682344-42-9 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
3-(cyclohexylmethyl)-3,6-dihydro-1,2-dioxine |
InChI |
InChI=1S/C11H18O2/c1-2-5-10(6-3-1)9-11-7-4-8-12-13-11/h4,7,10-11H,1-3,5-6,8-9H2 |
Clave InChI |
LNLOAPSDHMSSHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2C=CCOO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


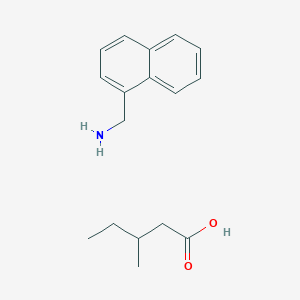
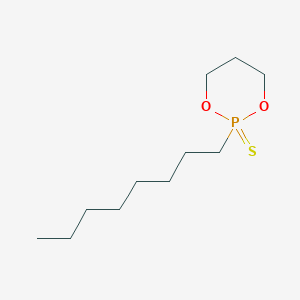
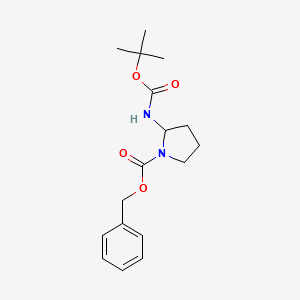
![But-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12520698.png)
![ethyl 5-[(E)-hydroxyiminomethyl]-1H-pyrrole-2-carboxylate](/img/structure/B12520700.png)



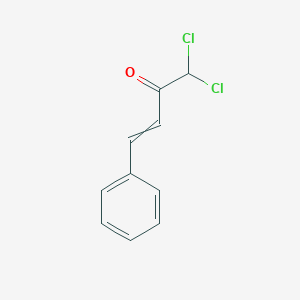
![2-[4-(1,3-Benzodioxol-5-yl)phenyl]sulfonylacetic acid](/img/structure/B12520732.png)
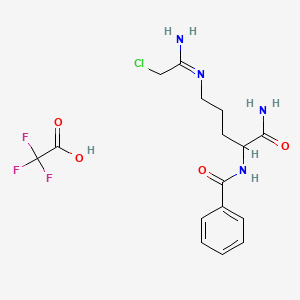


![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)
